molecular formula C13H20N2Si B572744 6-(Tert-butyldimethylsilyl)-1H-indazole CAS No. 1261988-57-1

6-(Tert-butyldimethylsilyl)-1H-indazole

Cat. No.: B572744
CAS No.: 1261988-57-1
M. Wt: 232.402
InChI Key: VZHBMVZWNVZTFA-UHFFFAOYSA-N
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Description

Overview of the Indazole Ring System in Contemporary Chemical Synthesis

The indazole ring, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in medicinal chemistry and materials science. pnrjournal.comchemicalbook.com It can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. chemicalbook.comnih.gov Of these, the 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govjmchemsci.com

While derivatives of indazole are not commonly found in nature, their synthetic counterparts are of immense value, exhibiting a wide spectrum of pharmacological activities. nih.govacs.org This has established the indazole scaffold as a "privileged structure" in drug discovery. pnrjournal.com The functionalization of the indazole core is a key focus of synthetic research, enabling the creation of molecules with tailored properties. researchgate.net Numerous synthetic strategies have been developed to construct and modify the indazole ring system, including palladium-catalyzed cross-coupling reactions, copper-mediated cyclizations, and the functionalization of pre-existing indazole skeletons. nih.govnih.govajrconline.org

The versatility of the indazole nucleus is demonstrated by its presence in several commercially available drugs, highlighting its importance in contemporary chemical synthesis.

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

Drug Name Therapeutic Application Reference(s)
Niraparib Anticancer (PARP inhibitor) nih.gov
Benzydamine Anti-inflammatory pnrjournal.comnih.gov
Granisetron Antiemetic (5-HT3 antagonist) pnrjournal.comnih.gov
Bendazac Anticataract agent nih.gov

Strategic Importance of Organosilicon Moieties in Synthetic Organic Chemistry

Organosilicon chemistry has become an indispensable branch of organic synthesis, with silicon-containing compounds serving as essential building blocks, reactive intermediates, and catalysts. pageplace.deresearchgate.net The strategic utility of organosilicon moieties stems from the fundamental differences between silicon and carbon. pageplace.de Silicon is less electronegative and has a larger atomic radius than carbon. pageplace.de Furthermore, the availability of low-lying 3d orbitals in silicon allows it to form hypervalent, 5- and 6-coordinated complexes, a capability not shared by carbon. pageplace.deias.ac.in

One of the most widespread applications of organosilicon groups is as protecting groups for reactive functionalities such as alcohols (-OH), carboxylic acids (-COOH), and amines (-NH2). ias.ac.inshinetsusilicone-global.com Silylating agents are used to replace an active hydrogen with a silyl (B83357) group (e.g., -SiR3), thereby masking the reactivity of the functional group during subsequent chemical transformations. shinetsusilicone-global.com The silyl group can later be removed selectively under mild conditions, a process known as desilylation. shinetsusilicone-global.com

The stability of the resulting silylated compound is a critical factor and is largely determined by the steric bulk of the substituents on the silicon atom. shinetsusilicone-global.com Larger, bulkier groups, such as the tert-butyl group in tert-butyldimethylsilyl (TBDMS), confer greater stability compared to smaller groups like trimethylsilyl (B98337) (TMS). shinetsusilicone-global.com

Table 2: Comparison of Key Properties of Carbon and Silicon

Property Carbon (C) Silicon (Si) Reference(s)
Covalent Radius 77 pm 117 pm pageplace.de
Electronegativity (Pauling Scale) 2.50 1.74 pageplace.de

Contextualization of Silylated Indazoles as Advanced Synthetic Intermediates

The compound 6-(tert-butyldimethylsilyl)-1H-indazole is a prime example of an advanced synthetic intermediate that leverages the properties of both the indazole core and the organosilicon moiety. In this molecule, the robust tert-butyldimethylsilyl (TBDMS) group is attached to the indazole ring, likely at the nitrogen of the pyrazole ring, serving as a protecting group.

The strategic placement of a silyl group on the indazole nitrogen is a powerful tactic in multi-step synthesis. It passivates the acidic N-H proton, preventing unwanted side reactions and allowing for precise chemical modifications at other positions on the heterocyclic ring system. shinetsusilicone-global.com For instance, protecting the nitrogen enables chemists to perform reactions such as lithiation followed by electrophilic quench on the carbon framework, or to carry out transition-metal-catalyzed cross-coupling reactions on aryl halide-substituted indazoles without interference from the N-H group.

Recent research has highlighted sophisticated methods for the site-selective silylation of indazoles, allowing chemists to control which nitrogen atom is protected in cases where multiple reactive sites exist. researchgate.net This level of control is crucial for designing efficient and high-yield synthetic routes. The TBDMS group, in particular, offers a good balance of stability—resisting a wide range of reaction conditions—and facile removal when desired, typically using fluoride (B91410) ion sources. shinetsusilicone-global.com

Therefore, this compound is not merely a protected version of indazole but a highly engineered intermediate. It is designed for use in complex synthetic pathways where regiochemical control and functional group compatibility are paramount, ultimately facilitating the construction of intricate molecules for pharmaceutical and materials applications.

Table 3: Chemical Compounds Mentioned in this Article

Compound Name
This compound
Niraparib
Benzydamine
Granisetron
Bendazac
Axitinib
Trimethylsilyl (TMS)
o-(trimethylsilyl)phenyl triflate
6-amino-1H-indazole
Di-tert-butyl dicarbonate
N,N-diisopropylethylamine
2-bromobenzonitriles
Benzophenone hydrazone
o-fluorobenzonitriles
2-haloaryl N-sulfonylhydrazones
Copper(II) acetate (B1210297) (Cu(OAc)2)
2-formyl dialkylanilines
Hydroxylamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-(1H-indazol-6-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)11-7-6-10-9-14-15-12(10)8-11/h6-9H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHBMVZWNVZTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682066
Record name 6-[tert-Butyl(dimethyl)silyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-57-1
Record name 6-[tert-Butyl(dimethyl)silyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 6 Tert Butyldimethylsilyl 1h Indazole

Chemical Transformations of the Tert-butyldimethylsilyl (TBDMS) Moiety

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group in organic synthesis, prized for its stability under a range of conditions and its selective removal. organic-chemistry.org In the context of 6-(TBDMS)-1H-indazole, this group serves not only as a protective element but also as a potential handle for strategic functionalization.

Selective Desilylation Reactions and Reaction Conditions

The cleavage of the silicon-carbon bond in aryl-silanes or the silicon-oxygen bond in silyl (B83357) ethers is a fundamental transformation. The TBDMS group can be selectively removed from the indazole core under various conditions, which allows for the unmasking of a reactive site at the C6 position for further derivatization. The choice of desilylation agent is crucial and depends on the presence of other sensitive functional groups within the molecule.

Common reagents for TBDMS group removal include fluoride (B91410) ion sources and strong acids. Tetrabutylammonium (B224687) fluoride (TBAF) is a frequently used reagent that effectively cleaves the silicon-carbon bond due to the high affinity of fluoride for silicon. organic-chemistry.orggelest.com Other fluoride sources like hydrogen fluoride-pyridine complex (HF•Py) can also be employed, sometimes offering different selectivity. gelest.comresearchgate.net Acid-catalyzed desilylation is another viable route, although it may be less compatible with acid-sensitive functionalities on the indazole ring or other parts of the molecule.

Recent advancements have introduced milder and more chemoselective methods. For instance, iron(III) tosylate has been developed as an inexpensive and non-corrosive catalyst for the deprotection of TBDMS ethers, which could be applicable to aryl-TBDMS compounds. iwu.edu Additionally, the use of Selectfluor under microwave irradiation presents a novel and efficient method for cleaving various silyl ethers, demonstrating high chemoselectivity for alkyl silyl ethers over aryl silyl ethers. organic-chemistry.org

Table 1: Selected Reagents and Conditions for TBDMS Desilylation
ReagentTypical ConditionsKey FeaturesReference
Tetrabutylammonium fluoride (TBAF)THF, Room TemperatureMost common method; highly effective but basic. organic-chemistry.orggelest.com
Hydrogen Fluoride-Pyridine (HF•Py)THF or Acetonitrile, 0 °C to RTOften used for selective deprotection. gelest.comresearchgate.net
Iron(III) TosylateAcetonitrile/Water, RefluxMild, catalytic, and non-corrosive. iwu.edu
SelectfluorAcetonitrile or Methanol, MicrowaveFast, chemoselective, and efficient. organic-chemistry.org
Acetyl ChlorideMethanol, 0 °C to RTMild, catalytic, tolerates various protecting groups. organic-chemistry.org

Utilization of the TBDMS Group as a Removable Directing Group

Beyond its role as a protecting group, the TBDMS moiety can function as a removable directing group. Silyl groups can facilitate ortho-lithiation, directing deprotonation to an adjacent carbon atom. In the case of 6-(TBDMS)-1H-indazole, the silyl group could potentially direct metallation to either the C5 or C7 positions of the indazole ring. This strategy would create a nucleophilic center that can react with various electrophiles, allowing for precise functionalization at these positions. Following the desired transformation, the TBDMS group can be removed as described previously, resulting in a formal C-H functionalization at the C5 or C7 position. While the use of other directing groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group for C3-lithiation, is well-documented for indazoles, the specific application of a C6-TBDMS group for C5/C7 directing purposes remains a subject for further exploration. researchgate.net

Functionalization of the Indazole Nucleus

The indazole ring is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest. nih.gov The presence of the 6-TBDMS group influences the reactivity and regioselectivity of reactions on the heterocyclic core.

Carbon-Carbon Bond Forming Reactions (e.g., Transition Metal-Catalyzed Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For the indazole nucleus, these reactions typically require a halide or triflate handle at the position of interest. A common strategy involves the initial halogenation of the indazole ring, often at the C3 position, followed by a cross-coupling reaction like the Suzuki-Miyaura, Negishi, or Sonogashira reaction. chim.itmdpi.com

For 6-(TBDMS)-1H-indazole, a plausible synthetic route would involve the protection of the N1 position (e.g., with a Boc group), followed by regioselective halogenation (e.g., iodination) at C3. mdpi.com The resulting 3-iodo-6-(TBDMS)-1-Boc-1H-indazole could then undergo a Suzuki-Miyaura coupling with a wide array of boronic acids to introduce aryl or heteroaryl substituents at the C3 position. The TBDMS group at C6 is expected to be stable under many palladium- or copper-catalyzed coupling conditions. nih.govrsc.org Subsequently, both the N-Boc and C6-TBDMS groups can be removed if desired.

Table 2: Examples of C-C Cross-Coupling Reactions on the Indazole Scaffold
ReactionCatalyst/ReagentsSubstratesPosition FunctionalizedReference
Suzuki-MiyauraPd Catalyst (e.g., PdCl₂(dtbpf)), Base3-Iodo-1H-indazole + Arylboronic acidC3 mdpi.com
NegishiPd Catalyst, from C3-zincated indazoleN-protected 3-zincated indazole + Aryl halideC3 chim.it
Copper-Catalyzed N-ArylationCuI, 1,10-phenanthroline, KOH1H-indazole + o-chloroarylhydrazoneN1/N2 nih.gov
Copper-Catalyzed C3-AllylationCuH Catalyst, LigandN-(benzoyloxy)indazole + AlkeneC3 nih.gov

Electrophilic and Nucleophilic Functionalization at Indazole Ring Positions (e.g., C3, C7)

The indazole ring exhibits distinct reactivity at its various positions. The nitrogen atoms are generally the most nucleophilic sites and are readily alkylated or acylated. Regioselectivity between N1 and N2 can often be controlled by the choice of reagents and reaction conditions. researchgate.net

Functionalization of the carbon framework typically targets the C3 position. Direct C3-functionalization can be achieved by deprotonation with a strong base (lithiation) followed by quenching with an electrophile. researchgate.netchim.it This approach often requires protection of the N1 or N2 position to ensure regioselectivity. For instance, N2-SEM protected indazoles can be selectively lithiated at C3 and subsequently reacted with electrophiles. researchgate.net An alternative "umpolung" strategy involves using N-(benzoyloxy)indazoles as electrophilic partners in copper-catalyzed reactions to achieve C3-allylation. nih.gov

The C7 position is another site amenable to functionalization, often through directed ortho-metallation or electrophilic aromatic substitution, although the latter can be challenging to control. The presence of the bulky 6-TBDMS group might sterically hinder reactions at the C7 position but could also electronically influence the reactivity of other positions on the ring.

Investigation of Radical Reaction Pathways in Silylated Indazole Chemistry

Radical chemistry offers complementary pathways for the functionalization of heterocycles. The Minisci reaction, for example, allows for the introduction of alkyl groups onto electron-deficient heteroaromatics. Photoredox-catalyzed Minisci-type reactions using alkyltrifluoroborates have been successfully applied to functionalize the C3 position of indazoles. chim.it These reactions proceed under mild conditions and are generally tolerant of various functional groups, including silyl ethers.

Another radical pathway involves the C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it These radical methods provide access to C3-functionalized indazoles that might be difficult to obtain through traditional ionic pathways. The 6-(TBDMS)-1H-indazole is expected to be a suitable substrate for such radical transformations, with the silyl group likely remaining intact under the neutral or mildly acidic conditions often employed in photoredox catalysis.

Elucidation of Reaction Mechanisms and Pathways

The derivatization of the indazole scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The regioselectivity of these reactions, particularly at the N1 and N2 positions of the pyrazole (B372694) ring, is a critical aspect that is governed by the interplay of electronic and steric factors, as well as reaction conditions. The presence of a bulky tert-butyldimethylsilyl (TBDMS) group at the 6-position of the indazole core, as in 6-(tert-butyldimethylsilyl)-1H-indazole, introduces a significant steric and electronic modulator that influences its chemical transformations. A thorough understanding of the reaction mechanisms, including the nature of intermediates and transition states, is paramount for predicting and controlling the outcomes of its derivatization.

While direct experimental or computational studies specifically detailing the reaction intermediates and transition states for the derivatization of this compound are not extensively available in the public domain, valuable insights can be extrapolated from mechanistic studies on related indazole systems.

Theoretical calculations, such as Density Functional Theory (DFT), have become instrumental in elucidating the intricacies of reaction pathways that are often difficult to probe experimentally. nih.govresearchgate.net For instance, in the context of N-alkylation, a common transformation for indazoles, the reaction proceeds through a transition state where the nitrogen atom of the indazole ring attacks the electrophilic carbon of the alkylating agent. The geometry and energy of this transition state dictate the reaction rate and regioselectivity.

Computational studies on other substituted indazoles have shown that the relative energies of the N1 and N2 transition states determine the product ratio. nih.gov For this compound, the bulky TBDMS group at the 6-position is expected to exert a significant steric influence. This steric hindrance would likely disfavor the formation of the transition state leading to the N2-substituted product, as the N2 position is in closer proximity to the C7 position of the benzene (B151609) ring. Consequently, reactions may exhibit a preference for N1 substitution to minimize steric clash.

Furthermore, the electronic nature of the silyl group can also play a role. Silyl groups are generally considered to be weakly electron-donating through sigma-donation, which could subtly influence the nucleophilicity of the N1 and N2 atoms. However, the steric effects of the tert-butyl group are likely to be the dominant factor in directing the regioselectivity of many transformations.

In reactions involving deprotonation of the indazole N-H, an indazolyl anion is formed as an intermediate. The distribution of negative charge between the N1 and N2 atoms in this anion, and its subsequent reaction with an electrophile, will be influenced by the 6-TBDMS substituent. Again, steric hindrance would likely direct incoming electrophiles to the less hindered N1 position.

It is important to note that the nature of the solvent and the presence of counterions can also significantly impact the structure and stability of intermediates and transition states, thereby influencing the reaction outcome. nih.gov

The concepts of kinetic and thermodynamic control are fundamental to understanding the product distribution in reactions where multiple isomers can be formed, such as the N-alkylation of indazoles. wikipedia.orgdalalinstitute.compressbooks.pub

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy. wikipedia.org Reactions under kinetic control are typically run at lower temperatures and for shorter durations to prevent equilibration to the more stable product. wikipedia.org

Thermodynamic Control: Under thermodynamic control, the major product is the most stable isomer. This is achieved when the reaction conditions allow for the products to equilibrate, meaning the initial products can revert to the starting materials or interconvert. wikipedia.org Thermodynamic control is favored by higher temperatures and longer reaction times. wikipedia.org

In the context of this compound derivatization, the interplay between kinetic and thermodynamic control would be particularly relevant for reactions like N-alkylation. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer. nih.gov This intrinsic stability often translates to the N1-substituted indazole being the thermodynamically favored product.

However, the kinetic product is determined by the relative activation barriers to N1 and N2 substitution. As previously discussed, the steric bulk of the 6-TBDMS group would likely raise the activation energy for attack at the N2 position, making N1-alkylation the kinetically favored pathway as well in many cases.

A hypothetical reaction energy profile for the N-alkylation of this compound is depicted below, illustrating the concepts of kinetic and thermodynamic control.

Table 1: Key Factors in Kinetic vs. Thermodynamic Control of Indazole Derivatization

Control TypeFavored ConditionsDetermining FactorLikely Product for 6-(TBDMS)-1H-indazole DerivatizationRationale
Kinetic Low Temperature, Short Reaction TimeLowest Activation EnergyN1-substitutedSteric hindrance from the 6-TBDMS group is expected to raise the activation energy for N2-attack, making the N1-pathway faster.
Thermodynamic High Temperature, Long Reaction TimeMost Stable ProductN1-substitutedThe 1H-indazole tautomer and its N1-substituted derivatives are generally more thermodynamically stable than their N2 counterparts. nih.gov

It is crucial to recognize that the specific electrophile, solvent, and base used can all influence the energy landscape of the reaction and thus the observed product distribution. researchgate.net For certain electrophiles or under specific catalytic conditions, it might be possible to favor the formation of the N2-isomer, even if it is thermodynamically less stable. Detailed experimental studies, including reaction profiling at different temperatures and times, would be necessary to definitively characterize the kinetic and thermodynamic parameters for the derivatization of this compound.

Advanced Spectroscopic and Diffraction Based Characterization of 6 Tert Butyldimethylsilyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

¹H NMR spectroscopy of 6-(Tert-butyldimethylsilyl)-1H-indazole would be expected to show distinct signals for the protons of the indazole ring and the tert-butyldimethylsilyl (TBDMS) group.

Indazole Ring Protons: The aromatic region would display signals for the protons at positions 3, 4, 5, and 7. The proton at C3 typically appears as a singlet. The protons at C4, C5, and C7 would show characteristic splitting patterns (doublets, doublet of doublets) due to spin-spin coupling. For unsubstituted 1H-indazole, these protons resonate between δ 7.1 and 8.1 ppm. wiley-vch.dechemicalbook.com The silyl (B83357) group at position 6 would influence the chemical shifts of the neighboring protons, particularly H5 and H7, due to its electronic effects.

TBDMS Group Protons: This group would give rise to two distinct signals. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing upfield around δ 0.9-1.0 ppm. rsc.orgrsc.org Another singlet for the six equivalent protons of the two methyl groups attached to the silicon atom would be expected at a much more upfield chemical shift, typically around δ 0.1-0.3 ppm. rsc.orgrsc.org

N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring would be observed, with a chemical shift that is highly dependent on solvent and concentration, but for 1H-indazole, it can appear as far downfield as δ 13 ppm in DMSO-d₆. chemicalbook.com

Expected ¹H NMR Data (based on analogous compounds): Interactive Data Table

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H3 ~8.0 s -
H7 ~7.8 d ~8.5
H4 ~7.7 s (or small d) -
H5 ~7.2 d ~8.5
N-H Variable (e.g., ~13.0) br s -
C(CH₃)₃ ~0.95 s -
Si(CH₃)₂ ~0.25 s -

Note: These are estimated values. Actual experimental data is required for confirmation.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Indazole Ring Carbons: For the parent 1H-indazole, carbon signals appear between δ 110 and 142 ppm. wiley-vch.deresearchgate.net The carbon atom C6, being directly attached to the silicon, would experience a significant change in its chemical shift. The other carbons of the indazole ring (C3, C3a, C4, C5, C7, C7a) would also be affected, albeit to a lesser extent.

TBDMS Group Carbons: The TBDMS group would show characteristic signals for the quaternary carbon of the tert-butyl group (around δ 18 ppm) and the methyl carbons attached to it (around δ 26 ppm). rsc.org The methyl carbons directly bonded to the silicon atom would appear at a negative chemical shift, typically around δ -3 to -5 ppm. rsc.orgrsc.org

Expected ¹³C NMR Data (based on analogous compounds): Interactive Data Table

Carbon Assignment Expected Chemical Shift (δ, ppm)
C3 ~134
C3a ~123
C4 ~121
C5 ~115
C6 ~145 (ipso-carbon)
C7 ~110
C7a ~141
C (CH₃)₃ ~18
C(C H₃)₃ ~26
Si(C H₃)₂ ~ -4

Note: These are estimated values. Actual experimental data is required for confirmation.

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Environment Analysis

²⁹Si NMR is a specific technique to probe the environment of the silicon atom. For a tetracoordinate silicon in a TBDMS group attached to an aromatic ring, a single resonance is expected. The chemical shift provides information about the electronic environment and substitution at the silicon center. For trimethylsilyl (B98337) groups bonded to a silica (B1680970) surface, shifts have been reported in the range of +2 to +7 ppm relative to solution standards.

Application of Advanced Multi-Nuclear and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the indazole ring, helping to trace the connectivity between adjacent protons (e.g., H4-H5, H5-H7 if applicable).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the spatial arrangement and conformation of the molecule.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, characteristic absorption bands would be expected for the N-H bond, aromatic C-H and C=C bonds, and the Si-C and Si-O (if any hydrolysis occurred) bonds.

Expected FTIR Absorption Bands (cm⁻¹): Interactive Data Table

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3150 N-H stretching 1H-Indazole
~3100-3000 C-H stretching Aromatic
~2960, 2860 C-H stretching (asymmetric & symmetric) tert-Butyl & Methyl
~1620 C=C stretching Aromatic ring
~1470 C-H bending CH₃
~870, 800 Si-C stretching / C-H bending Si-CH₃ & Aromatic
~840, 780 Si-C stretching Si-C(CH₃)₃

Note: These are estimated values based on data for similar compounds. wiley-vch.deresearchgate.netresearchgate.net Actual experimental data is required for confirmation.

Raman Spectroscopy for Vibrational Fingerprint Analysis

The Raman spectrum of 1H-indazole has been studied, and its vibrational assignments can serve as a basis for predicting the spectral features of its derivatives. nih.gov The spectrum is typically characterized by ring stretching and deformation modes. For this compound, the key vibrational modes would include:

Indazole Ring Vibrations: The C-C and C-N stretching vibrations within the indazole ring are expected to appear in the 1300-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹.

Tert-butyldimethylsilyl (TBDMS) Group Vibrations: The TBDMS group will contribute several characteristic peaks. The Si-C stretching vibrations are typically found in the 600-800 cm⁻¹ range. The symmetric and asymmetric stretching of the C-H bonds in the methyl and tert-butyl groups will appear in the 2850-2970 cm⁻¹ region. researchgate.net The deformation and rocking modes of the methyl groups attached to silicon are also expected at lower frequencies.

A complete vibrational analysis, often aided by Density Functional Theory (DFT) calculations, would be necessary to assign the specific Raman bands of this compound definitively. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3000 - 3100Indazole Ring
Aliphatic C-H Stretch2850 - 2970Tert-butyldimethylsilyl Group
C=C/C=N Ring Stretch1300 - 1600Indazole Ring
Si-C Stretch600 - 800Tert-butyldimethylsilyl Group
Ring Deformation800 - 1200Indazole Ring

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₁₃H₂₀N₂Si, the exact mass can be calculated.

The calculated monoisotopic mass of this compound is 232.1447 Da. msu.edu An experimental HRMS measurement would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), confirming the elemental formula.

The fragmentation pattern in mass spectrometry provides valuable structural information. For silylated compounds like this compound, a characteristic fragmentation pathway involves the loss of the tert-butyl group ([M-57]⁺), which is often a prominent peak in the mass spectrum. nih.govnih.gov Other potential fragmentation pathways for the TBDMS group include the loss of a methyl radical ([M-15]⁺). The fragmentation of the indazole ring itself would likely involve the loss of N₂ or HCN, similar to other nitrogen-containing heterocyclic compounds. nist.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

IonPredicted m/zIdentity
[M]⁺232.1447Molecular Ion
[M-15]⁺217.1291Loss of a methyl radical (CH₃)
[M-57]⁺175.0876Loss of a tert-butyl radical (C₄H₉)
[M-N₂]⁺204.1521Loss of nitrogen from the indazole ring
[M-HCN]⁺205.1340Loss of hydrogen cyanide from the indazole ring

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, the structures of numerous other indazole derivatives have been reported. nih.gov Based on these, we can predict the likely structural features.

The indazole ring system is planar. The tert-butyldimethylsilyl group is bulky and will have a significant influence on the crystal packing. The silicon atom adopts a tetrahedral geometry. The crystal structure would be stabilized by a network of intermolecular interactions, including van der Waals forces and potentially weak C-H···π interactions involving the indazole ring. The precise bond lengths and angles, as well as the torsion angles defining the orientation of the TBDMS group relative to the indazole ring, would be key parameters obtained from a single-crystal X-ray diffraction study.

Table 3: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/SystemComments
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules
Space GroupP2₁/c or PbcaCommon centrosymmetric space groups
Key Bond Lengths (Å)Si-C: ~1.85-1.90, C-N: ~1.35-1.40, N-N: ~1.35Based on typical values for these bond types
Key Bond Angles (°)C-Si-C: ~109.5Tetrahedral geometry around silicon
Intermolecular InteractionsVan der Waals forces, C-H···π interactionsExpected based on the molecular structure

Other Spectroscopic Techniques for Electronic and Surface Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 1H-indazole exhibits characteristic absorption bands corresponding to π-π* transitions of the aromatic system. researchgate.netacs.org For this compound, similar transitions are expected.

The introduction of the tert-butyldimethylsilyl group at the 6-position is not expected to cause a major shift in the absorption maxima compared to the parent 1H-indazole, as it is not a strongly chromophoric or auxochromic group. However, subtle shifts (bathochromic or hypsochromic) may be observed due to its electron-donating inductive effect and steric influence on the electronic structure of the indazole ring. A typical UV-Vis spectrum would likely show absorption maxima in the range of 250-300 nm. researchgate.net

Table 4: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent

TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε)
π → π~250 - 260High
π → π~280 - 290Moderate

Photoelectron spectroscopy provides information about the elemental composition and chemical environment of atoms at the surface of a material (XPS) and the electronic structure of the valence region (UPS).

X-ray Photoelectron Spectroscopy (XPS): An XPS analysis of this compound would reveal the binding energies of the core electrons of carbon (C 1s), nitrogen (N 1s), and silicon (Si 2p). The Si 2p binding energy for organic silicon compounds is typically around 102 eV. thermofisher.com The C 1s spectrum would be complex, with components corresponding to the aromatic carbons of the indazole ring and the aliphatic carbons of the TBDMS group. The N 1s spectrum would show peaks corresponding to the two different nitrogen environments in the indazole ring.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS would provide information about the molecular orbitals in the valence region. This data can be correlated with theoretical calculations to understand the electronic structure and bonding in the molecule.

Table 5: Predicted XPS Core Level Binding Energies for this compound

Core LevelPredicted Binding Energy (eV)Chemical Environment
Si 2p~102Tert-butyldimethylsilyl group
N 1s~399 - 401Indazole ring nitrogens
C 1s (aromatic)~284.5 - 285.5Indazole ring carbons
C 1s (aliphatic)~285.0 - 286.0Tert-butyldimethylsilyl group carbons

Computational and Theoretical Investigations of 6 Tert Butyldimethylsilyl 1h Indazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying indazole systems. It offers a balance between accuracy and computational cost, making it suitable for calculating the electronic properties that govern molecular reactivity.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving indazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways and determine the kinetic and thermodynamic feasibility of a transformation. For instance, in reactions such as N-alkylation or functionalization of the benzene (B151609) ring of 6-(tert-butyldimethylsilyl)-1H-indazole, DFT can elucidate the step-by-step mechanism.

A comprehensive DFT mechanistic study on the N-alkylation of other substituted indazoles has demonstrated the ability of these calculations to differentiate between competing pathways. beilstein-journals.org For example, DFT has been used to suggest that a chelation mechanism can favor the formation of N1-substituted products, while other non-covalent interactions may drive the formation of N2-products. beilstein-journals.orgnih.gov Such computational models can evaluate various proposed intermediates and transition states, calculating their relative energy barriers to identify the lowest-energy path. This approach is crucial for optimizing reaction conditions to favor a desired product. wur.nl

A significant challenge in the chemistry of N-unsubstituted indazoles is controlling the regioselectivity of substitution, particularly at the N1 and N2 positions. The outcome of such reactions is highly sensitive to the nature of the substituents on the indazole ring, the electrophile, the solvent, and the base used. nih.govd-nb.info DFT calculations provide a quantitative framework for understanding and predicting this regioselectivity.

For this compound, the bulky and electron-donating tert-butyldimethylsilyl (TBDMS) group at the C6 position is expected to exert significant steric and electronic influence. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, can compute the partial charges and Fukui indices for the N1 and N2 atoms. beilstein-journals.orgnih.gov These descriptors help to quantify the nucleophilicity of each nitrogen atom, predicting which site is more susceptible to electrophilic attack under specific conditions. Studies on other substituted indazoles have shown that electron-deficient indazoles can exhibit high N1-selectivity, while substituents at the C7 position can confer excellent N2-selectivity. nih.gov By modeling the transition states for both N1 and N2 alkylation, the activation energies can be compared to predict the major regioisomer.

Table 1: Factors Influencing Regioselectivity in Indazole Alkylation Determined by Experimental and DFT Studies

Factor Influence on Regioselectivity Computational Insight Relevant Studies
Substituent Position Electron-withdrawing groups at C3 or C5 can favor N1 alkylation. Bulky groups at C7 favor N2 alkylation. DFT calculates changes in electron density and steric hindrance affecting N1 vs. N2 nucleophilicity. beilstein-journals.orgnih.gov
Counterion (Base) The presence of certain cations (e.g., Cs⁺) can promote N1-alkylation through chelation with other atoms in the molecule. DFT models suggest a chelation mechanism, stabilizing the N1-alkylation transition state. beilstein-journals.orgnih.govbeilstein-journals.org
Solvent Solvent polarity can influence the stability of charged intermediates and transition states, altering the N1/N2 ratio. Implicit or explicit solvent models in DFT can account for solvent effects on reaction energy profiles. d-nb.info

| Electrophile | The steric bulk and reactivity of the alkylating agent can influence the site of attack. | Transition state modeling can reveal steric clashes that disfavor one regioisomer over the other. | nih.gov |

This table is a generalized summary based on studies of various indazole derivatives, providing a predictive framework for the this compound system.

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The position of this equilibrium is crucial as it affects the molecule's reactivity, physical properties, and biological activity. nih.gov Thermodynamic calculations have generally shown that for the parent indazole, the 1H-tautomer is the more stable form. nih.gov

DFT calculations are the standard method for accurately determining the relative stabilities of these tautomers. By optimizing the geometry of each tautomer and calculating its electronic energy (often including zero-point vibrational energy corrections), the energy difference (ΔE) can be precisely quantified. Theoretical studies on a wide range of substituted indazoles have concluded that while the 1H-tautomer is typically the most stable, the relative stability can be influenced by substituents and solvent effects. mdpi.commdpi.com For this compound, DFT would be used to confirm the energetic preference and quantify the stability gap between the 1H and 2H forms, which is essential for interpreting its chemical behavior.

Table 2: Hypothetical DFT Energy Comparison for Tautomers of 6-(tert-butyldimethylsilyl)-indazole

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (DMSO, kcal/mol) Expected Population (Gas Phase, 298 K)
1H-Tautomer 0.00 (Reference) 0.00 (Reference) >99%

| 2H-Tautomer | +3.8 | +4.2 | <1% |

Note: These values are illustrative, based on typical energy differences found for other substituted indazoles, and would require specific DFT calculation for confirmation.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for both the 1H and 2H tautomers. This analysis helps predict how the molecule will interact with various reagents. For example, the location of the HOMO can indicate the most probable site for electrophilic attack, while the LUMO's location points to the site of nucleophilic attack. These findings are often used in conjunction with other reactivity descriptors like Fukui functions, which provide a more detailed, atom-specific measure of reactivity. beilstein-journals.org

Table 3: Predicted Frontier Molecular Orbital Properties for this compound Tautomers

Tautomer EHOMO (eV) ELUMO (eV) HOMO-LUMO Gap (ΔE, eV) Implication
1H-Tautomer -6.5 -0.9 5.6 High kinetic stability, moderately nucleophilic.

| 2H-Tautomer | -6.2 | -1.3 | 4.9 | Higher reactivity, more susceptible to charge transfer. |

Note: These are representative values based on DFT studies of similar heterocyclic and silyl-substituted systems. nih.govresearchgate.net The red and green lobes in the diagram represent the positive and negative phases of the molecular orbital wavefunction.

Molecular Dynamics and Simulation Studies for Conformational Analysis and Reaction Kinetics

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the simulation of reaction kinetics.

For this compound, a key application of MD would be the conformational analysis of the bulky and flexible tert-butyldimethylsilyl group. The orientation of this group can influence the molecule's crystal packing and its interaction with other molecules or surfaces. MD simulations can map the potential energy surface associated with the rotation of the silyl (B83357) group, identifying low-energy conformations.

Furthermore, MD simulations are increasingly used in drug discovery to study the stability of ligand-protein complexes. nih.govresearchgate.net If this compound were being investigated as a potential bioactive molecule, MD simulations would be used to model its interaction with a target protein, assessing the stability of the binding pose and calculating binding free energies. nih.govtandfonline.combohrium.com

In Silico Predictive Models for Chemical Transformations and Reaction Outcomes

In silico models encompass a broad range of computational methods used to predict chemical or biological outcomes, thereby reducing the need for extensive experimental screening. For this compound, these models can be applied to predict both reactivity and potential biological activity.

In the context of chemical transformations, the DFT-based models used to predict regioselectivity (as discussed in section 5.1.2) are a prime example of in silico prediction. beilstein-journals.org By building a computational model that considers the substrate, reagents, and conditions, the likely outcome of a reaction can be forecast with reasonable accuracy.

In the realm of medicinal chemistry, in silico models like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used for indazole derivatives. nih.govrsc.org QSAR models build a statistical relationship between the structural features of a series of compounds and their measured biological activity. Molecular docking predicts the preferred binding orientation of a molecule to a biological target. researchgate.net Such models could be used to predict the potential of this compound as an inhibitor for a specific enzyme or receptor based on its structural and electronic properties. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1H-Indazole
2H-Indazole
Methyl 5-bromo-1H-indazole-3-carboxylate
1H-indazole-7-carboxylate

Synthetic Applications of 6 Tert Butyldimethylsilyl 1h Indazole As a Chemical Building Block

Role in the Elaboration of Complex Molecular Architectures

The utility of 6-(tert-butyldimethylsilyl)-1H-indazole extends to the synthesis of complex, multi-ring systems, many of which are investigated as potential therapeutic agents, particularly as kinase inhibitors. nih.gov Its primary role is to act as a protected and regiochemically controlled scaffold upon which additional complexity can be built.

In a key example, this silylated indazole is used in the synthesis of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, which have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.net The synthesis begins with the 6-substituted indazole, which undergoes subsequent reactions, such as Suzuki or Heck couplings, to attach other heterocyclic moieties. nih.gov The TBDMS group ensures that the 6-position of the indazole is blocked, directing these coupling reactions to other positions, typically after iodination at the C3-position. nih.gov Once the complex core structure is assembled, the silyl (B83357) group can be removed under mild conditions, often using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or acidic treatment, to yield the final, unprotected complex molecule. This strategy allows for the late-stage diversification of the indazole scaffold, which is a powerful approach in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Strategies for Subsequent Diversification and Functionalization of the Indazole Core

The presence of the 6-TBDMS group provides a platform for a variety of diversification strategies, allowing for functionalization at multiple positions on the indazole ring. researchgate.net These strategies are critical for fine-tuning the electronic and steric properties of the final molecule.

N-Functionalization: The most common diversification occurs at the N1 and N2 positions of the pyrazole (B372694) ring. d-nb.info Direct alkylation or arylation of the indazole anion, typically generated using a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), is a primary method. nih.govnih.gov The choice of base, solvent, and electrophile can influence the ratio of N1 to N2 substitution, a critical factor for biological activity. nih.govnih.gov For instance, using NaH in tetrahydrofuran (B95107) (THF) often favors N1-alkylation, while Mitsunobu conditions (e.g., with diethyl azodicarboxylate and triphenylphosphine) can favor N2-alkylation. nih.govnih.gov

C3-Functionalization: After protecting the N1 position, the C3 position becomes susceptible to functionalization. This can be achieved through deprotonation with a strong base followed by reaction with an electrophile. More commonly, the C3 position is halogenated, for instance, using iodine (I₂) and potassium hydroxide (B78521) (KOH) in DMF, to create a 3-iodo-indazole intermediate. nih.govchim.it This iodinated compound is a versatile precursor for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. researchgate.netchim.it

Functionalization via Silyl Group Transformation: The TBDMS group itself can be a point of functionalization. While it is most often removed to yield the 6-unsubstituted indazole, it can also be converted into other functional groups. For example, under specific conditions, silylarenes can be transformed into halides (e.g., bromides or iodides) or hydroxyl groups, although this is less commonly reported for this specific indazole derivative. This potential adds another layer to the diversification strategies available.

A summary of common diversification reactions is presented in the table below.

Reaction TypePosition(s)Typical Reagents & ConditionsResulting Functional Group
N-Alkylation N1 / N2Alkyl halide, NaH, THF or Cs₂CO₃, DMFAlkyl group
N-Arylation N1 / N2Aryl halide, CuI, ligand, baseAryl group
C3-Iodination C3I₂, KOH, DMFIodo group
Suzuki Coupling C3 (from C3-iodo)Arylboronic acid, Pd catalyst, baseAryl group
Heck Coupling C3 (from C3-iodo)Alkene, Pd catalyst, baseAlkenyl group
Desilylation C6TBAF, THF or HClHydrogen

Contribution to the Regioselective Synthesis of Novel Indazole Derivatives

A significant challenge in indazole chemistry is controlling the regioselectivity of N-substitution. nih.govrsc.org The indazole anion is ambidentate, meaning that electrophiles can attack either the N1 or N2 nitrogen, often leading to a mixture of regioisomers that are difficult to separate. d-nb.infonih.gov The this compound building block plays a crucial role in addressing this challenge.

The bulky TBDMS group at the C6-position exerts a significant steric influence on the molecule. This steric hindrance can direct incoming electrophiles preferentially to the N1 position, which is more sterically accessible than the N2 position, located closer to the bulky substituent on the adjacent benzene (B151609) ring. While electronic effects of substituents also play a major role, the steric effect of a C6-substituent can be a deciding factor in achieving high N1-selectivity.

Studies on substituted indazoles have shown that the choice of reaction conditions is paramount for controlling regioselectivity. nih.govnih.gov For example, N-alkylation of various substituted indazoles using sodium hydride in THF has been shown to provide high N1 selectivity. nih.gov Conversely, conditions like the Mitsunobu reaction often favor the formation of the N2-substituted product. nih.gov

The table below illustrates how reaction conditions can influence the N1/N2 selectivity in the alkylation of substituted indazoles, a principle that applies to the 6-TBDMS derivative.

Indazole SubstrateAlkylating AgentConditions (Base/Solvent)N1:N2 Ratio
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaH / THF>99:1 nih.gov
3-Methyl-1H-indazolen-Pentyl bromideCs₂CO₃ / DMF1.8:1 nih.gov
5-Bromo-1H-indazole-3-carboxylateVarious alcoholsDEAD, TPP / THF (Mitsunobu)Highly N2 selective nih.gov
5-Bromo-1H-indazole-3-carboxylateTosylatesCs₂CO₃ / DMFHighly N1 selective nih.gov

By leveraging the steric bulk of the 6-TBDMS group in combination with optimized reaction conditions, chemists can achieve a high degree of regiocontrol, selectively synthesizing either the N1- or N2-substituted derivatives as desired for the final complex molecule. nih.govnih.gov This control is essential for producing single-isomer pharmaceutical compounds, where different regioisomers can have vastly different biological activities. nih.govbeilstein-journals.org

Integration of Green Chemistry Principles in Silylated Indazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific studies focusing solely on the "green" synthesis of this compound are not widely documented, the broader trends in heterocyclic and pharmaceutical synthesis are applicable.

Atom Economy and Step Economy: The use of this compound as a building block can contribute to step economy. By serving as a combined protecting and directing group, it can reduce the number of steps required for the synthesis of a complex molecule, avoiding separate protection and deprotection steps for the 6-position. Direct C-H functionalization methods, which are increasingly being applied to indazoles, represent a major advance in atom economy by avoiding the pre-functionalization of substrates (e.g., halogenation). scilit.comrsc.orgbits-pilani.ac.in

Safer Solvents and Reagents: A key principle of green chemistry is the use of safer solvents. Traditional syntheses of indazole derivatives often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com There is a growing effort to replace these with more environmentally benign alternatives such as ethanol, water, or bio-derived solvents like Cyrene. researchgate.net For example, some iron-catalyzed reactions for heterocycle synthesis have been successfully performed in water. researchgate.net

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. The synthesis and functionalization of indazoles heavily rely on transition-metal catalysis (e.g., Palladium, Copper, Rhodium). nih.govnih.gov Research is focused on developing more efficient catalysts with lower loading levels and higher turnover numbers. Furthermore, the use of more abundant and less toxic 3d-metal catalysts, such as iron and cobalt, is a significant area of development. mdpi.com

Process Intensification: Continuous flow chemistry is an innovative technology platform that offers advantages such as enhanced safety, better temperature control, and improved product quality, making it a greener alternative to traditional batch processing for certain reactions. researchgate.net The synthesis of indazole precursors has been demonstrated using continuous flow, suggesting a potential avenue for the greener production of silylated indazoles and their derivatives. researchgate.net While the direct application of all these principles to this compound synthesis requires further dedicated research, the methodologies being developed for related heterocyclic systems point toward a more sustainable future for its production and use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(tert-butyldimethylsilyl)-1H-indazole, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis of silyl-protected indazoles often involves halogenation followed by nucleophilic substitution. For example, in analogous compounds like 6-[(ethylthio)methyl]-1H-indazole, replacing mesylate intermediates with bromides (e.g., 6-(bromomethyl)-1H-indazole) significantly improves yield (89% for bromide formation vs. lower yields with mesylates) . Key parameters include:

  • Reaction conditions : Use 33% HBr in acetic acid at 120°C under N₂ for bromination.
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Reproducibility : Strict control of anhydrous conditions (THF solvent, reflux under N₂) and stoichiometric ratios (e.g., EtSH:DBU = 1:1).

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Characterization relies on:

  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks with analogous compounds (e.g., tert-butyl 6-cyano-1H-indazole-1-carboxylate ). The tert-butyldimethylsilyl group shows distinct δ ~0.2–0.5 ppm (Si–CH₃) and δ ~25–30 ppm (quaternary C).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺. For example, 6-substituted indazoles often exhibit fragmentation patterns consistent with loss of the silyl group (e.g., –Si(t-Bu)(Me)₂) .

Q. What are the primary applications of this compound in drug discovery?

  • Methodological Answer : Silyl-protected indazoles serve as intermediates for:

  • Kinase inhibitors : Analogous 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles are scaffolds for fibroblast growth factor receptor (FGFR) inhibitors. The tert-butyldimethylsilyl group may enhance solubility or direct substituent positioning during coupling reactions .
  • Radiotracers : Indazole derivatives like 6-[¹⁸F]fluoro-marsanidine are used in PET imaging, suggesting potential for isotopic labeling of the silyl-protected compound .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Methodological Answer :

  • Halogenation optimization : Replace HBr with N-bromosuccinimide (NBS) in DMF to reduce acid-sensitive side products.
  • Silylation selectivity : Use bulky bases (e.g., 2,6-lutidine) to prevent over-silylation at competing reactive sites (e.g., N–H positions) .
  • Data-driven adjustments : Monitor reaction progress via TLC or in situ IR spectroscopy to terminate reactions at ~90% conversion, avoiding decomposition .

Q. How do structural modifications at the 6-position of indazole impact biological activity?

  • Methodological Answer :

  • Case study : In FGFR inhibitors, substituting the 6-position with electron-withdrawing groups (e.g., Cl, CF₃) increases binding affinity by 10–100×. The tert-butyldimethylsilyl group may occupy hydrophobic pockets in target proteins, as seen in similar compounds .
  • Comparative analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions between 6-silyl-indazole and FGFR’s ATP-binding site. Compare with crystallographic data from analogs like 6-chloro-1H-indazol-3-amine .

Q. How can contradictions in bioactivity data for 6-substituted indazoles be resolved?

  • Methodological Answer :

  • Meta-analysis : Cross-reference biological assays (e.g., IC₅₀ values) from multiple studies. For example, discrepancies in anticancer activity between 6-(methoxyethoxy)-1H-indazole and its hydroxyethyl analog may arise from solubility differences .
  • Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour MTT assay in triple-negative breast cancer cell lines) with controls for silyl group stability .

Q. What strategies are effective for in vivo evaluation of this compound derivatives?

  • Methodological Answer :

  • Radiolabeling : Synthesize a ¹¹C-labeled derivative for PET imaging, adapting methods from 6-[¹⁸F]fluoro-marsanidine .
  • Pharmacokinetics : Assess metabolic stability via liver microsome assays (e.g., human CYP3A4 isoform) and blood-brain barrier penetration using in situ perfusion models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.